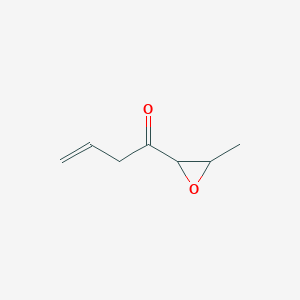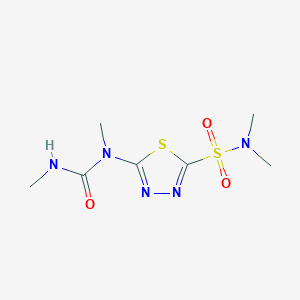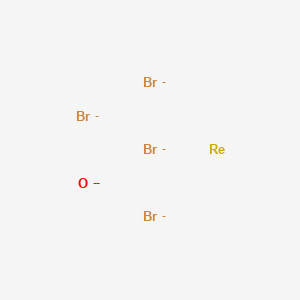
Rhenium tetrabromide oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium tetrabromide oxide is a compound formed by the transition metal rhenium Rhenium is known for its ability to form compounds in various oxidation states, and this compound is one of the many interesting compounds of this element
Méthodes De Préparation
The preparation of rhenium tetrabromide oxide typically involves the reaction of rhenium with bromine and oxygen under controlled conditions. One common method is the direct combination of rhenium metal with bromine gas in the presence of oxygen at elevated temperatures. This reaction can be represented by the following equation:
[ \text{Re} + 2 \text{Br}_2 + \text{O}_2 \rightarrow \text{ReBr}_4\text{O} ]
Industrial production methods for this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Rhenium tetrabromide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized further to form higher oxidation state compounds. For example, it can react with strong oxidizing agents like chlorine or fluorine to form rhenium hexafluoride or rhenium hexachloride.
Reduction: This compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride to form lower oxidation state rhenium compounds.
Substitution: this compound can undergo substitution reactions where the bromide ligands are replaced by other ligands such as chloride or iodide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Rhenium tetrabromide oxide has several scientific research applications, particularly in the fields of chemistry, materials science, and catalysis. Some notable applications include:
Catalysis: Rhenium compounds, including this compound, are used as catalysts in various chemical reactions, such as hydrogenation, oxidation, and metathesis reactions.
Materials Science: This compound is studied for its potential use in the development of advanced materials, including high-temperature superconductors and specialized alloys.
Biological and Medical Research: Rhenium compounds are being investigated for their potential use in radiotherapy and imaging due to their unique radioactive properties.
Mécanisme D'action
The mechanism by which rhenium tetrabromide oxide exerts its effects depends on the specific application. In catalysis, for example, the compound may act as an active site for the adsorption and activation of reactants, facilitating the desired chemical transformation. The molecular targets and pathways involved can vary widely depending on the reaction and conditions.
Comparaison Avec Des Composés Similaires
Rhenium tetrabromide oxide can be compared with other rhenium compounds, such as rhenium hexafluoride, rhenium hexachloride, and rhenium dioxide. These compounds share some similarities in terms of their chemical properties and potential applications, but each has unique characteristics that make it suitable for specific uses. For example:
Rhenium hexafluoride: Known for its high reactivity and use in fluorination reactions.
Rhenium hexachloride: Used in various catalytic processes and as a precursor for other rhenium compounds.
Rhenium dioxide: Studied for its potential use in electronic and optical materials.
Propriétés
Numéro CAS |
23601-08-3 |
|---|---|
Formule moléculaire |
Br4ORe-6 |
Poids moléculaire |
521.82 g/mol |
Nom IUPAC |
oxygen(2-);rhenium;tetrabromide |
InChI |
InChI=1S/4BrH.O.Re/h4*1H;;/q;;;;-2;/p-4 |
Clé InChI |
ZLBADTWCBQIBHQ-UHFFFAOYSA-J |
SMILES canonique |
[O-2].[Br-].[Br-].[Br-].[Br-].[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
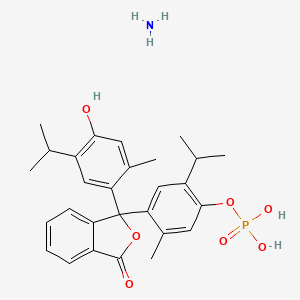
![[(1R,2S,3R,4S,7R,9S,10S,11R,12R,15R,16S)-4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13833220.png)
![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)
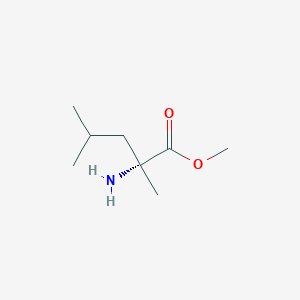


![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
